molecular formula C10H16ClN3O B1377900 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride CAS No. 1375473-49-6

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride

Cat. No.: B1377900
CAS No.: 1375473-49-6
M. Wt: 229.71 g/mol
InChI Key: PAMOQZZCYCWFLR-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group attached to an oxadiazole ring, which is further connected to a cyclopentane ring bearing an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.

    Attachment to the Cyclopentane Ring: The oxadiazole intermediate is then reacted with a cyclopentane derivative, often through nucleophilic substitution or addition reactions.

    Formation of the Hydrochloride Salt: The final amine product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to improve efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can modify the oxadiazole ring or reduce the amine group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the cyclopropyl or cyclopentane rings, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce amine derivatives or modified oxadiazole rings.

Scientific Research Applications

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential effects on neurological and inflammatory pathways.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride
  • 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride

Comparison: 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. Compared to its isopropyl and methyl analogs, the cyclopropyl derivative may exhibit different steric and electronic properties, potentially leading to distinct pharmacological profiles and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c11-10(5-1-2-6-10)9-12-8(14-13-9)7-3-4-7;/h7H,1-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMOQZZCYCWFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NOC(=N2)C3CC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride
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1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride
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1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride
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